molecular formula C5H10ClN3O B1451240 [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1185295-39-9

[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No. B1451240
M. Wt: 163.6 g/mol
InChI Key: GIUPTEOOBIVWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, also known as 2-MEOH-Cl, is an organic compound with a molecular formula of C4H9ClN2O2. It is an amine derivative of oxadiazole and is commonly used as an intermediate in the synthesis of organic compounds. 2-MEOH-Cl is a colorless, volatile solid with a melting point of 80-82°C and a boiling point of 120-122°C. It is soluble in water and ethanol, and insoluble in ether, acetone, and benzene.

Scientific Research Applications

  • Anti-Infective Agents
    • Field: Medicinal Chemistry
    • Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Method: The synthesis of these compounds often involves the use of nitrogen- and oxygen-containing scaffolds .
    • Results: These compounds have shown promising results against various infectious diseases, including tuberculosis, malaria, and Chagas disease .
  • Anticancer Agents

    • Field: Oncology
    • Application: 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activities .
    • Method: The MTT test, which measures the activity of mitochondrial enzymes, is often used to evaluate the anticancer activity of these compounds .
    • Results: Some 1,2,4-oxadiazole derivatives have shown promising results against various types of cancer .
  • Antibacterial Agents

    • Field: Microbiology
    • Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activities .
    • Method: The EC50 values, which measure the concentration of a drug that gives half-maximal response, are often used to evaluate the antibacterial activity of these compounds .
    • Results: Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
  • Treatment of Cystic Fibrosis

    • Field: Pulmonology
    • Application: 1,2,4-oxadiazoles are of particular interest for the treatment of cystic fibrosis (CF) .
    • Method & Results: Specific methods and results are not provided in the source .
  • Treatment of Duchenne Muscular Dystrophy

    • Field: Neurology
    • Application: 1,2,4-oxadiazoles are of particular interest for the treatment of Duchenne muscular dystrophy (DMD) .
    • Method & Results: Specific methods and results are not provided in the source .
  • Treatment of Alzheimer’s Disease

    • Field: Neurology
    • Application: 1,2,4-oxadiazoles are of particular interest for the treatment of Alzheimer’s disease .
    • Method & Results: Specific methods and results are not provided in the source .
  • Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts

    • Field: Organic Chemistry
    • Application: 1,2,4-oxadiazolium salts are used in the synthesis of other heterocyclic and acyclic compounds .
    • Method: The synthesis of these compounds often involves the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system .
    • Results: These compounds have shown promising results in organic synthesis .
  • Agricultural Biological Activities

    • Field: Agriculture
    • Application: 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
    • Method: These compounds are synthesized and evaluated for their agricultural activities .
    • Results: Some 1,2,4-oxadiazole derivatives showed moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
  • Antitussive Agents

    • Field: Pulmonology
    • Application: 1,2,4-oxadiazoles have been used as antitussive agents .
    • Method & Results: Specific methods and results are not provided in the source .
  • Anti-Inflammatory Agents

    • Field: Immunology
    • Application: 1,2,4-oxadiazoles have been used as anti-inflammatory agents .
    • Method & Results: Specific methods and results are not provided in the source .
  • Anaesthetic Agents

    • Field: Anesthesiology
    • Application: 1,2,4-oxadiazoles have been used as anaesthetic agents .
    • Method & Results: Specific methods and results are not provided in the source .
  • Vasodilator Agents

    • Field: Cardiology
    • Application: 1,2,4-oxadiazoles have been used as vasodilator agents .
    • Method & Results: Specific methods and results are not provided in the source .

properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUPTEOOBIVWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

CAS RN

1185295-39-9
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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